molecular formula C12H14BrNO B7512735 N-(4-Bromobenzyl)-N-methylcyclopropanecarboxamide

N-(4-Bromobenzyl)-N-methylcyclopropanecarboxamide

Cat. No. B7512735
M. Wt: 268.15 g/mol
InChI Key: MDEYSANZEMHQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Bromobenzyl)-N-methylcyclopropanecarboxamide is a chemical compound that has been widely used in scientific research applications. It is a cyclopropane-containing compound that has been synthesized through various methods.

Scientific Research Applications

N-(4-Bromobenzyl)-N-methylcyclopropanecarboxamide has been widely used in scientific research applications. It has been used as a ligand in the synthesis of various compounds, such as cyclopropane-containing peptides. It has also been used as a building block in the synthesis of various drugs and bioactive compounds. Additionally, it has been used in the study of enzyme-catalyzed reactions and in the development of new drugs.

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-N-methylcyclopropanecarboxamide is not fully understood. However, it is believed to act as a modulator of enzyme activity. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, which play important roles in various biological processes.
Biochemical and Physiological Effects:
N-(4-Bromobenzyl)-N-methylcyclopropanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. Additionally, it has been shown to modulate the activity of certain enzymes, which can lead to changes in various biological processes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-Bromobenzyl)-N-methylcyclopropanecarboxamide in lab experiments is its ability to modulate enzyme activity. This can be useful in the study of various biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-(4-Bromobenzyl)-N-methylcyclopropanecarboxamide. One direction is the study of its mechanism of action, which can lead to a better understanding of its biochemical and physiological effects. Another direction is the development of new drugs and bioactive compounds based on N-(4-Bromobenzyl)-N-methylcyclopropanecarboxamide. Additionally, the study of its effects on various biological processes can lead to the development of new therapies for various diseases.

Synthesis Methods

N-(4-Bromobenzyl)-N-methylcyclopropanecarboxamide can be synthesized through various methods. One of the most common methods is the reaction of N-methylcyclopropanecarboxamide with 4-bromobenzyl chloride in the presence of a base. The reaction yields N-(4-Bromobenzyl)-N-methylcyclopropanecarboxamide as the product.

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-N-methylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-14(12(15)10-4-5-10)8-9-2-6-11(13)7-3-9/h2-3,6-7,10H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEYSANZEMHQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Br)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromobenzyl)-N-methylcyclopropanecarboxamide

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